N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-4-propylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

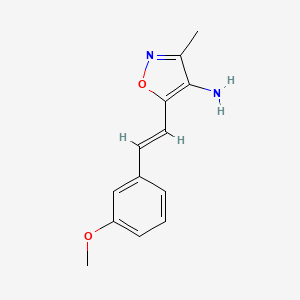

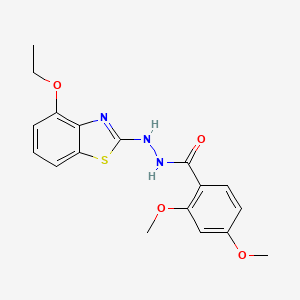

“N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-4-propylbenzamide” is a complex organic compound. It contains a benzamide group, which is common in many pharmaceuticals and biologically active compounds . The compound also contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography . These techniques can provide information about the types of bonds in the compound and their arrangement.Chemical Reactions Analysis

Thiophene rings, like the ones in this compound, can undergo a variety of chemical reactions, including nucleophilic, electrophilic, and radical reactions . The specific reactions that this compound would undergo would depend on the reaction conditions and the other functional groups present in the molecule.科学的研究の応用

Conductive Hybrid Composites for Flexible Electronics

The functionalized 3D nanoflowers of MoS2 (3D-MoS2) can be incorporated into conductive hybrid composites. Researchers have synthesized composites by combining 3D-MoS2 with poly(3-hexylthiophene) (P3HT) using Grignard metathesis. The functionalization of 3D-MoS2 with phosphonic and carboxyl groups enhances the properties of the composites. These composites exhibit improved arrangement of polymeric chains, increased crystallinity, and enhanced conductivity. Applications include flexible electronics, photosensors, and electrochromic devices .

Photocatalysis and Energy Harvesting

The close interaction between P3HT and functionalized 3D-MoS2 makes this material suitable for photocatalysis. It can efficiently absorb light and facilitate chemical reactions. Additionally, the composite’s energy gap reduction compared to P3HT suggests its potential in energy harvesting materials, such as solar cells .

Drug Delivery Systems

The hydroxy group in the compound provides a handle for functionalization. Researchers can modify the compound to create drug carriers or targeted drug delivery systems. By attaching specific molecules to the hydroxy group, drug release kinetics and tissue specificity can be tailored .

Organic Synthesis and Catalysts

The thiophene moiety in the compound is versatile for organic synthesis. Researchers can use it as a building block to create more complex molecules. Additionally, the compound’s benzamide group may serve as a ligand in catalytic reactions, facilitating the formation of new chemical bonds .

Materials Science: Surface Modification

The compound’s functional groups (hydroxy and thiophene) can be exploited for surface modification. Researchers can anchor it onto various substrates, altering their properties. For instance, functionalized surfaces may exhibit improved wettability, adhesion, or biocompatibility .

Antioxidant and Anti-Inflammatory Properties

Although not directly related to scientific research applications, it’s worth noting that the compound’s structure suggests potential antioxidant and anti-inflammatory properties. These aspects could be explored further in biomedical research .

特性

IUPAC Name |

N-(2-hydroxy-2-thiophen-3-ylethyl)-4-propylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2S/c1-2-3-12-4-6-13(7-5-12)16(19)17-10-15(18)14-8-9-20-11-14/h4-9,11,15,18H,2-3,10H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUBDREMJLDIGND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)NCC(C2=CSC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-4-propylbenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[[(2S,3S)-2-(1H-1,2,4-triazol-5-yl)oxolan-3-yl]methyl]acetamide](/img/structure/B2589046.png)

![2-Chloro-N-[3-(1-propan-2-yltetrazol-5-yl)phenyl]propanamide](/img/structure/B2589048.png)

![1-benzyl-N-(2-hydroxyethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2589052.png)

![2-[4-[[4-(Hydroxymethyl)phenyl]methyl]piperazin-1-yl]acetonitrile](/img/structure/B2589062.png)

![2-[1-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2589065.png)